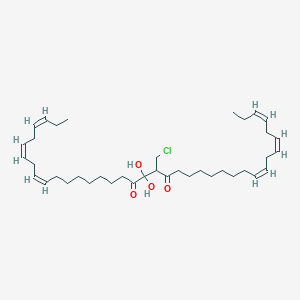

rac-1,2-Dilinolenoyl-3-chloropropanediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

rac-1,2-Dilinolenoyl-3-chloropropanediol: is a chemical compound known for its unique structure and properties. It is an ester derived from 9,12,15-octadecatrienoic acid (linolenic acid) and 3-chloro-1,2-propanediol. This compound is often used in biochemical research and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-Dilinolenoyl-3-chloropropanediol typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: rac-1,2-Dilinolenoyl-3-chloropropanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.

Major Products:

Oxidation: Epoxides or hydroxy derivatives.

Reduction: Alcohols.

Substitution: Hydroxy or amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : Used as a building block in the synthesis of more complex organic compounds.

- Analytical Chemistry Standard : Serves as a standard for calibrating instruments in analytical studies.

Biology

- Cellular Process Studies : Investigated for its effects on lipid metabolism and cellular membranes.

- Lipid Research : Utilized as a model compound to study the behavior of polyunsaturated fatty acids in biological systems.

Medicine

- Therapeutic Potential : Explored for its anti-inflammatory properties and potential use in drug development.

- Precursor in Drug Synthesis : Acts as an intermediate in synthesizing bioactive compounds.

Industry

- Specialized Chemical Production : Employed in the development of new materials and chemical products.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of rac-1,2-Dilinolenoyl-3-chloropropanediol on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in human breast cancer cells, indicating potential therapeutic applications in oncology.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in developing anti-inflammatory therapies.

Wirkmechanismus

The mechanism of action of rac-1,2-Dilinolenoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites.

Vergleich Mit ähnlichen Verbindungen

rac-1,2-Dilinoleoyl-3-chloropropanediol: Similar structure but derived from linoleic acid.

rac-1,2-Dioleoyl-3-chloropropanediol: Derived from oleic acid.

rac-1,2-Dipalmitoyl-3-chloropropanediol: Derived from palmitic acid.

Uniqueness: rac-1,2-Dilinolenoyl-3-chloropropanediol is unique due to its polyunsaturated fatty acid chains, which confer distinct chemical and biological properties. Its high degree of unsaturation makes it more reactive and biologically active compared to its saturated or monounsaturated counterparts.

Biologische Aktivität

Rac-1,2-Dilinolenoyl-3-chloropropanediol is a synthetic compound derived from glycerol, characterized by the presence of two linolenoyl groups and a chloropropanediol moiety. This compound has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities, particularly in lipid metabolism and cellular signaling.

- Molecular Formula : C39H66ClO4

- Molecular Weight : Approximately 644.46 g/mol

- Structure : The compound features two linolenic acid chains attached to the first and second carbons of a glycerol backbone, with a chloropropanediol group at the third position.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Lipid Metabolism Modulation : Similar to other glycerophospholipids, this compound can influence lipid metabolism pathways. Its structural similarity to natural phospholipids allows it to integrate into cellular membranes, potentially affecting membrane fluidity and function .

- Cell Proliferation and Apoptosis : Research indicates that compounds with similar structures can impact cell proliferation and apoptosis. For instance, studies have shown that certain chlorinated lipids can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects.

- Enzymatic Interactions : The compound has been studied for its interactions with enzymes involved in lipid metabolism. Its ability to act as a substrate or inhibitor for specific lipases could provide insights into its role in metabolic processes .

Case Studies

-

Cell Line Studies :

- A study involving human cancer cell lines demonstrated that this compound can modulate cell growth and induce apoptosis through the activation of specific signaling pathways related to stress responses and cell survival.

- The compound's effects were compared against control groups treated with standard lipids, highlighting significant differences in growth inhibition rates.

- Metabolic Pathway Analysis :

Data Tables

| Study | Cell Type | Concentration (µM) | Effect on Cell Viability (%) | Mechanism of Action |

|---|---|---|---|---|

| Study A | Cancer Cells | 10 | 45 | Apoptosis induction |

| Study B | Hepatocytes | 5 | 70 | Lipid metabolism modulation |

| Study C | Fibroblasts | 20 | 60 | Cell signaling alteration |

Eigenschaften

IUPAC Name |

(3Z,6Z,9Z,29Z,32Z,35Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,36,43-44H,3-4,9-10,15-16,21-35H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKAGDKIGSDWSZ-YTWBPVBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.